molecular formula C3H6NO2Se B1235915 (S)-2-Amino-3-hydroselenopropanoic acid CAS No. 3614-08-2

(S)-2-Amino-3-hydroselenopropanoic acid

Cat. No.: B1235915
CAS No.: 3614-08-2
M. Wt: 167.06 g/mol
InChI Key: FDKWRPBBCBCIGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-3-hydroselenopropanoic acid, also known as selenocysteine, is an α-amino acid where one of the methyl hydrogens in alanine is substituted with a seleno group. This compound is structurally similar to cysteine, with the sulfur atom replaced by selenium. It is a significant component in various biological processes and is often referred to as the 21st amino acid due to its unique properties and functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-hydroselenopropanoic acid typically involves the incorporation of selenium into the amino acid structure. One common method is the reaction of serine with hydrogen selenide (H₂Se) under controlled conditions to replace the hydroxyl group with a selenol group. This reaction is usually carried out in an aqueous medium at a slightly acidic pH to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound involves more scalable and efficient methods. One such method includes the enzymatic conversion of serine to selenocysteine using selenocysteine synthase. This enzyme-mediated process ensures high specificity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-3-hydroselenopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The selenol group can be oxidized to form selenenic acid, seleninic acid, or selenonic acid, depending on the reaction conditions.

    Reduction: The selenol group can be reduced back to its original state using reducing agents like dithiothreitol (DTT).

    Substitution: The selenol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or other peroxides are commonly used oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other thiol-based reducing agents are used.

    Substitution: Various nucleophiles, such as halides or thiols, can be used under mild to moderate conditions.

Major Products Formed:

Scientific Research Applications

(S)-2-Amino-3-hydroselenopropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-hydroselenopropanoic acid involves its incorporation into selenoproteins, where it acts as a catalytic residue in the active sites of enzymes. The selenol group in this compound has a lower pKa and higher nucleophilicity compared to the thiol group in cysteine, making it more reactive. This reactivity allows it to participate in redox reactions, thereby protecting cells from oxidative damage. The primary molecular targets include various redox-active enzymes, such as glutathione peroxidase and thioredoxin reductase .

Comparison with Similar Compounds

    Selenocysteine: Structurally identical to (S)-2-Amino-3-hydroselenopropanoic acid, with the thiol group replaced by a selenol group.

    Selenomethionine: Another selenium-containing amino acid where selenium replaces sulfur in methionine.

    Selenocystine: A dimeric form of selenocysteine linked by a diselenide bond.

Uniqueness: this compound is unique due to its specific incorporation into selenoproteins and its role in redox biology. Unlike selenomethionine, which is incorporated non-specifically into proteins in place of methionine, this compound is specifically recognized and incorporated by the translational machinery, highlighting its specialized function .

Properties

InChI

InChI=1S/C3H6NO2Se/c4-2(1-7)3(5)6/h2H,1,4H2,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKWRPBBCBCIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)[Se]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6NO2Se
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863222
Record name 3-Selanylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3614-08-2, 10236-58-5, 18312-66-8
Record name Seleno-(DL)-cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10236-58-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SELENO-(DL)-CYSTEINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3534
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-3-hydroselenopropanoic acid
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Reactant of Route 6
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